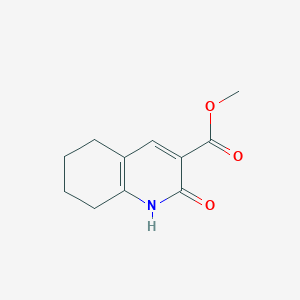![molecular formula C18H18ClN3OS2 B11465093 5-[(4-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11465093.png)
5-[(4-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic compounds, specifically the pyrimidine derivatives.
- Its chemical structure consists of a complex fused ring system with sulfur, nitrogen, and oxygen atoms.
- The compound’s systematic name reflects its intricate arrangement of atoms and functional groups.
Preparation Methods
- The synthetic route for this compound involves three-component condensations.
- Acetoacetic acid N-aryl (N,N-diethyl)amides react with salicylaldehyde and thiourea in ethanol (EtOH) in the presence of a sodium bisulfate catalyst.
- The reaction conditions are crucial for obtaining the desired product.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry, this compound serves as a building block for designing novel heterocyclic structures.
- In biology, it may exhibit antimicrobial, antifungal, or antioxidant properties.
- In medicine, researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID).
- In industry, it could find applications in drug development or materials science.
Mechanism of Action
- The compound likely exerts its effects by interacting with specific molecular targets.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique structure sets it apart.
- Similar compounds may share some features but lack the exact arrangement found here.
Remember that this compound’s full name is quite a mouthful, but its potential impact in various fields makes it an intriguing subject for further research!
Properties
Molecular Formula |
C18H18ClN3OS2 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C18H18ClN3OS2/c1-18(2)7-12-13(8-23-18)25-16-14(12)15(20)21-17(22-16)24-9-10-3-5-11(19)6-4-10/h3-6H,7-9H2,1-2H3,(H2,20,21,22) |
InChI Key |
ZCUMNLCSMSSNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide](/img/structure/B11465012.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B11465017.png)
![ethyl 6-(4-tert-butylbenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465024.png)
![ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465028.png)

![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11465035.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B11465042.png)
![7-(3-hydroxyphenyl)-1-(3-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11465048.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11465050.png)
![[3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11465052.png)
![3-(4-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B11465054.png)
![[(3,4-Dichlorophenyl)methyl][2-(1H-indol-3-yl)ethyl]amine](/img/structure/B11465062.png)
![7-(tert-butyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11465063.png)
![5-(4-Bromophenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11465077.png)
